molecular formula C23H22F3N3O3 B2893965 3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile CAS No. 1808730-59-7

3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile

Cat. No. B2893965
CAS RN: 1808730-59-7
M. Wt: 445.442
InChI Key: OGQRLEHXZSHEFS-UHFFFAOYSA-N
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Description

3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile is a useful research compound. Its molecular formula is C23H22F3N3O3 and its molecular weight is 445.442. The purity is usually 95%.
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Scientific Research Applications

1. Organic Synthesis and Cycloaddition Reactions

Compounds with complex heterocyclic structures, such as spirocyclic and azaspiro compounds, are frequently investigated for their roles in organic synthesis, including cycloaddition reactions. For instance, studies on 1,3-dipolar cycloadditions involving carbonyl-ylides and thiones demonstrate the synthesis of novel heterocyclic compounds, indicating a potential application in the synthesis of complex organic molecules with similar spirocyclic and azaspiro structures (Meier, Linden, Mlostoń, & Heimgartner, 1997).

2. Medicinal Chemistry Applications

The synthesis of spirocyclic and azaspiro compounds is of significant interest in medicinal chemistry for the development of new therapeutic agents. A study on the synthesis of ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates highlights their potential importance from a medicinal chemistry viewpoint (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).

3. Metal-Ligand Cooperative Chemistry

The study of metal-ligand cooperative chemistry involving propargylic alcohols and protic pyrazole complexes of ruthenium reveals intricate mechanisms of C-O bond cleavage. This area of research can offer insights into catalytic processes, including those relevant to compounds with trifluoromethyl groups and complex heterocyclic structures (Tashima, Ohta, & Kuwata, 2019).

properties

IUPAC Name

3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-(1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3/c1-15-10-17(16(2)29(15)20-5-3-4-19(12-20)23(24,25)26)11-18(13-27)21(30)28-7-6-22(14-28)31-8-9-32-22/h3-5,10-12H,6-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQRLEHXZSHEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C(C#N)C(=O)N3CCC4(C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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